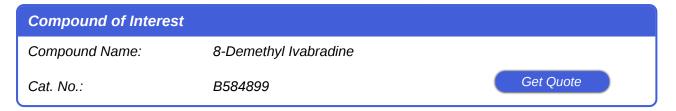


8-Demethyl Ivabradine: A Comprehensive Technical Whitepaper on its Pharmacological Activity

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Demethyl Ivabradine, also known as N-desmethyl ivabradine or S 18982, is the primary and only major active human metabolite of the heart rate-lowering drug Ivabradine.[1][2] This document provides an in-depth technical overview of the pharmacological activity of **8-Demethyl Ivabradine**, focusing on its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. Possessing a pharmacological profile equipotent to its parent compound, **8-Demethyl Ivabradine** significantly contributes to the overall therapeutic effects of Ivabradine.[1][2] Its primary action is the selective inhibition of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel isoform 4 (HCN4), which is the molecular correlate of the "funny" current (If) in the sinoatrial node of the heart.[1][3] By blocking this current, **8-Demethyl Ivabradine** reduces the pacemaker firing rate, leading to a dose-dependent reduction in heart rate.[1]

Mechanism of Action

The pharmacological activity of **8-Demethyl Ivabradine** is centered on its selective inhibition of the If current in the sinoatrial (SA) node.[1][3] The If current, predominantly carried by HCN4 channels in the human SA node, is a mixed sodium-potassium current that plays a crucial role in the diastolic depolarization phase of the cardiac action potential.[4][5] By slowing this



depolarization, **8-Demethyl Ivabradine** prolongs the time it takes for the membrane potential to reach the threshold for firing an action potential, thereby reducing the heart rate.[1][6]

The inhibition of HCN4 channels by Ivabradine and, by extension, its equipotent metabolite **8-Demethyl Ivabradine**, is use-dependent, meaning the blocking effect is more pronounced at higher heart rates.[4] The binding site for Ivabradine has been identified within the intracellular pore of the HCN4 channel.[7]

Pharmacological Data

8-Demethyl Ivabradine is equipotent to Ivabradine in its ability to inhibit the If current and reduce heart rate.[1][2] The following table summarizes the available quantitative data for Ivabradine, which can be considered representative of **8-Demethyl Ivabradine**'s activity.

Parameter	Value	Channel/Preparatio n	Reference
IC50	0.5 μΜ	hHCN4 channels expressed in CHO cells	[4]
IC50	2.0 μΜ	hHCN4 channels expressed in HEK 293 cells	[7]
IC50	0.94 μΜ	mHCN1 channels expressed in HEK 293 cells	[7]
IC30	0.2 μΜ	Beating rate of isolated rat right atria	[4]

Pharmacokinetics

8-Demethyl Ivabradine is formed through the N-demethylation of Ivabradine, a process primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver and intestines. [1][8] This metabolite circulates in human plasma at concentrations approximately 40% of that of the parent drug, Ivabradine.[1] Both Ivabradine and **8-Demethyl Ivabradine** are further



metabolized by CYP3A4.[1] The elimination half-life of **8-Demethyl Ivabradine** is approximately 11 hours, which is longer than the 6-hour half-life of Ivabradine.[2]

Experimental Protocols

The pharmacological activity of **8-Demethyl Ivabradine** has been characterized using various in vitro electrophysiological techniques. Below are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Recordings of HCN4 Currents

This protocol is adapted from studies on HCN channel inhibitors.[4][9]

Objective: To measure the inhibitory effect of **8-Demethyl Ivabradine** on the If current mediated by HCN4 channels.

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human HCN4 channels.

Solutions:

- Extracellular Solution (in mM): 115 NaCl, 30 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 glucose. pH adjusted to 7.4 with NaOH.
- Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 5 HEPES, 2 MgATP, 1 EGTA, 0.5 MgCl2. pH adjusted to 7.2 with KOH.

Procedure:

- Culture HCN4-expressing cells on glass coverslips.
- Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 M Ω when filled with the intracellular solution.
- Establish a gigaohm seal between the patch pipette and the cell membrane.



- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential of -40 mV.
- To elicit If currents, apply hyperpolarizing voltage steps from -50 mV to -150 mV in 10 mV increments for 3 seconds.
- Record baseline currents in the absence of the compound.
- Perfuse the recording chamber with the extracellular solution containing various concentrations of 8-Demethyl Ivabradine.
- · Record currents at each concentration after reaching a steady-state effect.
- Analyze the data by measuring the current amplitude at the end of the hyperpolarizing pulse.
 Construct concentration-response curves to determine the IC50 value.

Action Potential Recordings in Isolated Sinoatrial Node Cells

This protocol is based on methods for studying pacemaker cell activity.[10][11]

Objective: To determine the effect of **8-Demethyl Ivabradine** on the spontaneous action potential firing rate of primary pacemaker cells.

Preparation: Single pacemaker cells enzymatically isolated from the sinoatrial node of a suitable animal model (e.g., rabbit or mouse).

Solutions:

- Tyrode's Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose.
 pH adjusted to 7.4 with NaOH.
- Pipette Solution (for perforated patch, in mM): 130 K-aspartate, 10 NaCl, 5 HEPES, 2 MgATP, with the addition of a perforating agent like Amphotericin B (240 μg/mL).

Procedure:

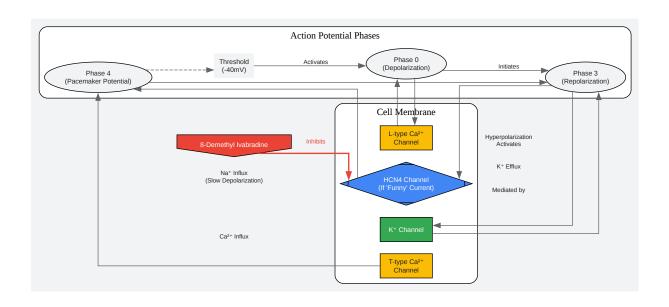


- Isolate sinoatrial node cells using established enzymatic digestion protocols.
- Allow the cells to adhere to laminin-coated coverslips.
- Place a coverslip in the recording chamber and perfuse with Tyrode's solution.
- Using the perforated patch-clamp technique to maintain the intracellular environment, establish a gigaohm seal.
- Switch to current-clamp mode to record spontaneous action potentials.
- Record the baseline firing rate.
- Apply **8-Demethyl Ivabradine** at various concentrations to the perfusion solution.
- Record the steady-state firing rate at each concentration.
- Analyze the data by measuring the interspike interval to calculate the firing frequency.
 Determine the concentration-dependent reduction in firing rate.

Visualizations

Signaling Pathway of Cardiac Pacemaker Potential and Site of Action of 8-Demethyl Ivabradine



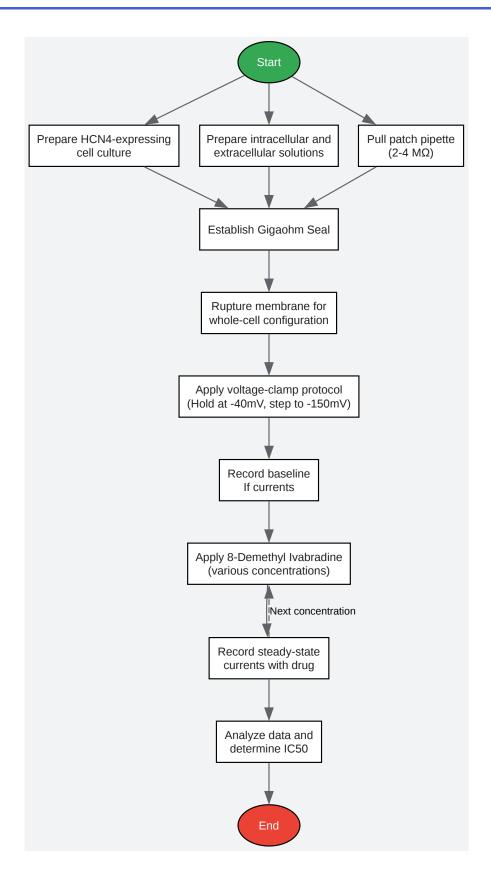


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Caption: Cardiac pacemaker potential signaling pathway and the inhibitory action of **8-Demethyl Ivabradine**.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis





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Caption: Workflow for determining the IC50 of 8-Demethyl Ivabradine on HCN4 channels.



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